N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic heterocyclic compound combining a 1,3,5-triazine core with a 1,2-oxazole moiety. The triazine ring is substituted with two methoxy groups at positions 4 and 6, while the oxazole ring is linked to a phenyl group at position 5 and a carboxamide functional group at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between triazine derivatives and oxazole precursors under controlled conditions, as seen in analogous triazine-based syntheses .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-23-15-18-13(19-16(20-15)24-2)9-17-14(22)11-8-12(25-21-11)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJSZXYQFQFDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine, which is then reacted with N-methylmorpholine to form the quaternary ammonium chloride salt . This intermediate is further reacted with 5-phenyl-1,2-oxazole-3-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave irradiation to accelerate reaction rates and improve efficiency . Additionally, the use of high-purity reagents and solvents, as well as stringent control of reaction conditions, are crucial for large-scale production.
Chemical Reactions Analysis
Cyclodehydration and Oxazole Ring Modifications
The oxazole ring undergoes cyclodehydration with reagents like ethyl chloroformate or DMT-MM , forming reactive intermediates for further derivatization :
textN-Acyl-α-amino acid + DMT-MM → Oxazol-5(4H)-one + Byproducts
This reaction is critical for generating antimicrobial agents, with yields up to 93% . Key spectral data for intermediates include:
-
IR : C=O stretch at 1830 cm⁻¹ (oxazolone), C=N stretch at 1602–1650 cm⁻¹ .
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¹³C-NMR : C-4 (oxazole) at 143.56–144.17 ppm, deshielded by ≈84.73 ppm compared to precursors .
Hydrolysis and Stability
The dimethoxy triazine group is susceptible to hydrolysis under acidic or basic conditions, forming 4,6-dihydroxy-1,3,5-triazine derivatives. This reactivity limits its use in aqueous environments without pH control.
Comparative Reactivity with Analogues
The compound’s triazine-oxazole hybrid structure offers distinct reactivity compared to similar heterocycles:
| Compound | Key Reaction | Unique Feature |
|---|---|---|
| Target Compound | Amide coupling, cyclodehydration | Dual triazine-oxazole activation |
| N-(1,2,5-Oxadiazol-3-yl) carboxamide | Oxadiazole ring-opening | Lower thermal stability |
| 1-(4-Nitrophenyl)-1H-pyrazole | Nitro-group reduction | Anti-inflammatory activity |
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide involves the activation of carboxylic acids to form reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired products . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of the reactive ester intermediate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of triazine-oxazole hybrids. Key structural analogues include:
Key Observations:
Triazine Core Modifications: The target compound shares the 4,6-dimethoxy-triazine core with TRI , but differs in the substitution pattern. TRI’s vinyl-aniline group enhances antifungal activity, whereas the phenyl-oxazole-carboxamide group in the target compound may influence solubility and target binding.
Biological Activity: TRI and PYR exhibit antifungal activity due to their para-substituted aromatic moieties and free -NH- links, which facilitate membrane interactions . The target compound lacks a free -NH- group, suggesting divergent bioactivity or mechanisms. No direct antifungal data are available for the target compound, but its structural complexity may favor applications in enzyme inhibition (e.g., kinase or protease targets).
Synthetic Accessibility: The target compound’s synthesis likely follows protocols similar to those for amino acid-linked triazines, such as coupling 2-chloro-4,6-dimethoxy triazine with oxazole derivatives under mild conditions . However, the oxazole’s electron-deficient nature may require optimized reaction parameters.
Research Findings and Data
Physicochemical Properties (Inferred from Analogues)
Key Differences in Reactivity
- Triazine Reactivity: The 4,6-dimethoxy groups in the target compound and TRI reduce electrophilicity at the triazine ring compared to non-methoxy analogues, slowing nucleophilic substitution reactions .
- Oxazole vs. Pyridinone: The oxazole’s electron-withdrawing nature contrasts with pyridinone’s electron-rich system in PYR, altering redox behavior and intermolecular interactions.
Critical Analysis of Limitations
- Lack of Direct Bioactivity Data : While TRI and PYR have demonstrated antifungal properties , the target compound’s biological profile remains uncharacterized.
- Synthetic Challenges: The phenyl-oxazole group may complicate regioselective synthesis compared to simpler amino acid derivatives .
Notes
Synthetic Recommendations : Optimize coupling conditions (e.g., solvent polarity, temperature) to accommodate the oxazole’s steric demands.
Biological Testing Priorities: Screen for kinase inhibition or antibacterial activity, given structural parallels to known bioactive heterocycles.
Comparative Solubility: The phenyl group likely reduces aqueous solubility relative to amino acid derivatives, necessitating formulation adjustments for in vivo studies.
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic compound that has shown promise in various biological applications. Its unique structural features, including the oxazole and triazine moieties, contribute to its biological activity. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 319.32 g/mol. The compound contains a triazine ring that is known for its reactivity and ability to form complexes with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine derivatives with appropriate carboxamides under controlled conditions. For example, the method described by Sadek et al. (2021) highlights the preparation of similar oxazole derivatives through amidation reactions using triazine-based coupling reagents .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related oxazole derivatives. For instance:
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| 4b | 200 | E. faecium |
These findings suggest that compounds with similar structural features exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The presence of the oxazole ring appears to enhance the interaction with microbial targets.
Antibiofilm Activity
In addition to antimicrobial effects, some derivatives have demonstrated antibiofilm activity. For example, compounds synthesized from N-acyl-α-amino acids showed inhibition against biofilms formed by Enterococcus faecium . This property is crucial as biofilm formation is a significant factor in chronic infections.
Toxicity Studies
Toxicity assessments are essential for evaluating the safety profile of new compounds. In vitro studies on Daphnia magna have indicated low toxicity levels for certain derivatives, making them potential candidates for further development .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antimicrobial Evaluation : A study assessed various oxazole derivatives against multiple bacterial strains using reference antibiotics such as ampicillin and ciprofloxacin. The results indicated that specific substitutions on the phenyl moiety could enhance antibacterial efficacy .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the oxazole and triazine components influence biological activity. The introduction of functional groups at strategic positions has been shown to improve both antimicrobial potency and selectivity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Oxazole ring formation : Cyclization of α-haloketones with amides under acidic/basic conditions (e.g., H₂SO₄ or NaOH) .
- Triazine coupling : The 4,6-dimethoxy-1,3,5-triazin-2-yl moiety can be introduced via nucleophilic substitution or coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which activates carboxyl groups for amide bond formation .
- Critical parameters : Reaction temperature (60–80°C for cyclization), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for triazine:oxazole intermediates) .
Q. How is this compound characterized structurally, and what analytical techniques are recommended to confirm purity?
- Methodological Answer :
- NMR spectroscopy : H and C NMR for verifying methoxy groups (δ ~3.8–4.0 ppm) and oxazole/triazine ring protons .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ ion) to confirm molecular formula .
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients; UV detection at 254 nm for aromatic systems .
Q. What are the stability profiles of this compound under varying storage conditions, and how should degradation be mitigated?
- Methodological Answer :
- Stability tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) show hydrolysis of the carboxamide group in acidic/basic conditions.
- Recommended storage : Lyophilized form at -20°C in inert atmospheres (argon) to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electron density distribution, identifying nucleophilic/electrophilic sites (e.g., triazine ring for electrophilic substitution) .
- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., herbicide-binding acetolactate synthase in plants, based on structural analogs like triafamone) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. no activity) across studies?
- Methodological Answer :
- Dose-response assays : Re-evaluate activity using standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans).
- Control for impurities : Repurify batches via preparative HPLC and retest to rule out false positives .
- Mechanistic studies : Compare transcriptomic profiles of treated vs. untreated microbial cultures to identify target pathways .
Q. What experimental designs are optimal for studying the compound’s metabolism in biological systems?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS/MS. Key phase I metabolites likely include demethylated triazine and hydroxylated oxazole derivatives .
- Isotope labeling : Synthesize C-labeled analogs to track metabolic pathways using isotopic tracing .
Data Analysis and Mechanistic Questions
Q. How can researchers analyze conflicting data on the compound’s solubility and bioavailability?
- Methodological Answer :
- Solubility screening : Use shake-flask method in buffers (pH 1.2–7.4) with UV quantification. Co-solvents (e.g., PEG-400) improve solubility in polar media .
- Bioavailability assays : Parallel artificial membrane permeability assay (PAMPA) to predict intestinal absorption; logP ~2.5 suggests moderate lipophilicity .
Q. What role do the methoxy groups on the triazine ring play in modulating chemical reactivity?
- Methodological Answer :
- Electron-withdrawing effects : Methoxy groups stabilize the triazine ring via resonance, reducing electrophilicity at the C2 position.
- Substitution reactions : Compare reactivity with non-methoxy analogs (e.g., chloro-triazines) in Suzuki couplings; methoxy groups require harsher conditions (Pd(OAc)₂, 100°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
